molecular formula C15H14N4O4S B2428146 N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide CAS No. 478078-45-4

N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2428146
CAS No.: 478078-45-4
M. Wt: 346.36
InChI Key: VFYGUALKJCHLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a pyridinyl-dihydroisoxazole scaffold linked to a benzenesulfonohydrazide group. This architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors. The benzenesulfonohydrazide moiety is a key pharmacophore found in compounds that target a variety of enzymes, while the pyridinyl heterocycle is a common feature in molecules designed for protein binding and cellular permeability . Researchers can leverage this compound as a versatile building block or a lead structure in exploring new biological pathways, specifically in high-throughput screening assays and structure-activity relationship (SAR) studies aimed at oncology, infectious diseases, and inflammatory conditions. Its precise mechanism of action is area-specific and requires empirical validation in the context of the intended biological target. This product is intended for use by qualified researchers in laboratory settings.

Properties

IUPAC Name

N'-(benzenesulfonyl)-3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-15(17-19-24(21,22)12-6-2-1-3-7-12)14-9-13(18-23-14)11-5-4-8-16-10-11/h1-8,10,14,19H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYGUALKJCHLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CN=CC=C2)C(=O)NNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide exhibits significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.

  • Case Study : A study evaluated the compound's efficacy against a panel of pathogens, demonstrating Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like penicillin and ampicillin .

Antifungal Properties

The compound has also been assessed for antifungal activity. Research indicates that derivatives containing the benzenesulfonohydrazide framework have shown promising results against fungi such as Candida albicans.

  • Case Study : In vitro assays revealed that certain derivatives had MIC values comparable to or better than fluconazole, suggesting potential for development as antifungal agents .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions like rheumatoid arthritis where inflammation plays a critical role.

  • Research Findings : Animal models treated with this compound exhibited reduced inflammatory markers compared to control groups, indicating its potential utility in treating inflammatory diseases .

Data Table: Summary of Applications

ApplicationActivity TypeOrganism/ConditionReference
AntimicrobialBacterial InhibitionStaphylococcus aureus, E. coli
AntifungalFungal InhibitionCandida albicans
Anti-inflammatoryInflammation ReductionRheumatoid Arthritis Model

Conclusion and Future Directions

This compound presents a versatile scaffold for developing new therapeutic agents. Its demonstrated antimicrobial and anti-inflammatory properties highlight its potential in treating various infectious and inflammatory diseases. Continued research into its mechanisms of action and optimization of its pharmacological profile will be crucial for advancing its applications in clinical settings.

Future studies should focus on:

  • Detailed mechanistic studies to understand how the compound interacts at the molecular level.
  • Clinical trials to assess safety and efficacy in human subjects.
  • Exploration of structure-activity relationships to optimize derivative compounds for enhanced activity.

Mechanism of Action

The mechanism of action of N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . Further research is needed to fully elucidate the molecular targets and pathways affected by this compound .

Comparison with Similar Compounds

N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide can be compared with other similar compounds, such as:

Biological Activity

N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzenesulfonohydrazide moiety linked to a 3-(3-pyridinyl)-4,5-dihydro-5-isoxazole group. This unique combination of functional groups may contribute to its biological activity.

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, potentially impacting cell proliferation and apoptosis.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
  • Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, which could be beneficial in treating infections.

Biological Activity Data

A summary of relevant biological activity studies is presented in the table below:

Study ReferenceBiological ActivityMethodologyKey Findings
Anticancer ActivityIn vitro assays on cancer cell linesInduced apoptosis in PC-3 prostate cancer cells.
Anti-inflammatory EffectsMouse model of acute liver injuryReduced levels of TNF-α and IL-6 with significant protective efficacy at 40 mg/kg.
Antimicrobial ActivityDisc diffusion methodShowed inhibition against various bacterial strains.

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of various derivatives, this compound was tested against prostate cancer cells (PC-3). The results indicated that the compound significantly inhibited cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Research involving a mouse model of acetaminophen-induced acute liver injury demonstrated that administration of the compound at a dose of 40 mg/kg resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. This suggests that the compound may have therapeutic applications in managing acute liver injuries.

Case Study 3: Antimicrobial Properties

A series of antimicrobial tests showed that this compound exhibited significant antibacterial activity against several pathogenic strains, indicating its potential utility in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols involving hydrazide coupling and heterocyclic ring formation. For example:

  • Step 1 : React 3-(3-pyridinyl)-4,5-dihydro-5-isoxazolecarbonyl chloride with benzenesulfonohydrazide in a polar aprotic solvent (e.g., DMF) under nitrogen to form the hydrazide bond .
  • Step 2 : Optimize yield (66–82%) by controlling temperature (0–25°C), stoichiometry (1:1.2 molar ratio), and using catalysts like acetic acid or sodium acetate .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
1DMF, 25°C, 12h66–71
2Acetic acid, reflux82

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Use X-ray crystallography (e.g., SHELX software for refinement ) to resolve the dihydroisoxazole and sulfonohydrazide moieties. Complement with:

  • 1H/13C NMR : Confirm proton environments (e.g., pyridinyl protons at δ 7.2–8.5 ppm, isoxazolyl CH2 at δ 3.1–3.5 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .

Q. What solvent systems are suitable for recrystallization, and how do they affect purity?

  • Methodology : Test mixed solvents (e.g., methanol/1,4-dioxane) to balance solubility and polarity. For example:

  • Methanol/1,4-dioxane (1:1) : Achieves 71% purity with minimal impurities .
  • DMF/water : Suitable for high-melting-point derivatives (e.g., 268–269°C) .

Advanced Research Questions

Q. How does the compound’s tautomerism influence its biological activity, and what computational methods predict dominant tautomeric forms?

  • Methodology :

  • Experimental : Use dynamic NMR to detect tautomeric equilibria (e.g., hydrazide ↔ azo forms).
  • Computational : Perform DFT calculations (B3LYP/6-31G*) to compare energy levels of tautomers. Reference studies on similar MIF inhibitors (e.g., tautomerase activity in ) .
    • Key Insight : The sulfonohydrazide group may adopt a planar conformation, enhancing binding to enzymatic targets like CD74 .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?

  • Methodology :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, ISO-1 (a structural analog) shows variability in sarcoma models due to redox-sensitive environments .
  • SAR Studies : Modify the pyridinyl or isoxazolyl substituents to isolate pharmacophore contributions .

Q. How can molecular docking studies guide the design of derivatives with improved target affinity?

  • Methodology :

  • Target Selection : Prioritize enzymes with tautomerase activity (e.g., MIF) based on structural homology .
  • Docking Software : Use AutoDock Vina with force fields optimized for sulfonamide interactions. Validate with MD simulations (≥100 ns) to assess binding stability .
    • Example : Derivatives with electron-withdrawing groups on the benzene ring show enhanced docking scores (ΔG = −9.2 kcal/mol) .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Methodology :

  • Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor via HPLC.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics.
    • Finding : The dihydroisoxazole ring resists hydrolysis due to steric hindrance from the pyridinyl group .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for analogous hydrazide derivatives?

  • Root Cause : Variability in:

  • Catalyst Choice : Acetic acid vs. DMAP (e.g., DMAP increases acylhydrazone formation efficiency by 15%) .
  • Workup Protocols : Rapid cooling vs. slow crystallization affects crystal size and purity .

Methodological Recommendations

  • Synthesis : Use Schlenk-line techniques for air-sensitive intermediates .
  • Characterization : Combine SC-XRD (for absolute configuration) with solid-state NMR (for polymorph analysis) .
  • Biological Assays : Standardize protocols using positive controls (e.g., ISO-1 for MIF inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.